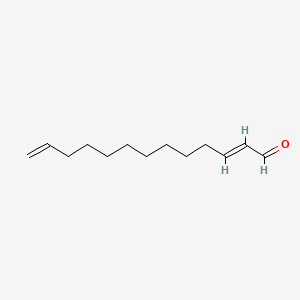
Trideca-2,12-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trideca-2,12-dienal is an organic compound with the molecular formula C13H22O. It is a type of aldehyde characterized by the presence of two double bonds located at the second and twelfth positions of the tridecane chain. This compound is known for its distinctive odor and is often used in fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions
Trideca-2,12-dienal can be synthesized through various chemical reactions. One common method involves the esterification of decadiene with acetic anhydride to form decadiene acetate, which is then oxidized to produce this compound . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Trideca-2,12-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tridecanoic acid.
Reduction: Tridecanol.
Substitution: Various substituted tridecane derivatives depending on the reagents used.
科学研究应用
Trideca-2,12-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other consumer products
作用机制
The mechanism of action of trideca-2,12-dienal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts that modulate the activity of enzymes and other proteins, thereby exerting its effects .
相似化合物的比较
Similar Compounds
Trideca-2,4,6-trienal: Similar structure but with three double bonds.
Trideca-2,4-dienal: Contains two double bonds at different positions.
Trideca-2-enal: Contains a single double bond.
Uniqueness
Trideca-2,12-dienal is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and properties are required .
属性
CAS 编号 |
72894-15-6 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
(2E)-trideca-2,12-dienal |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-13H,1,3-10H2/b12-11+ |
InChI 键 |
QIKYGYCMRRQODW-VAWYXSNFSA-N |
手性 SMILES |
C=CCCCCCCCC/C=C/C=O |
规范 SMILES |
C=CCCCCCCCCC=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


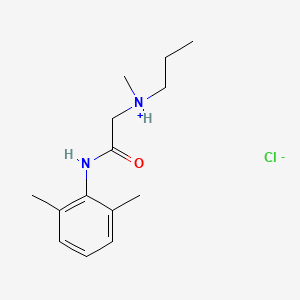
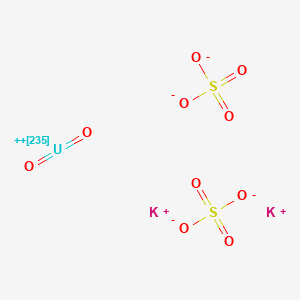
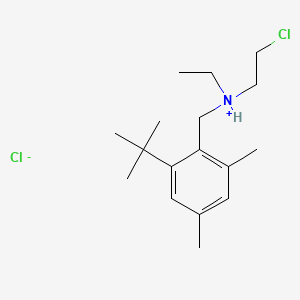
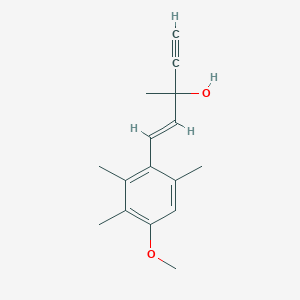
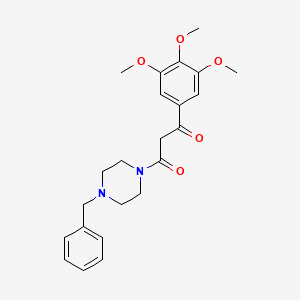
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
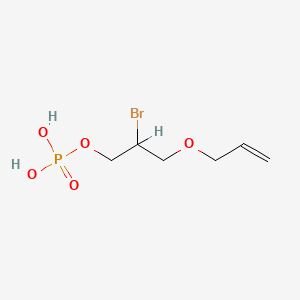
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
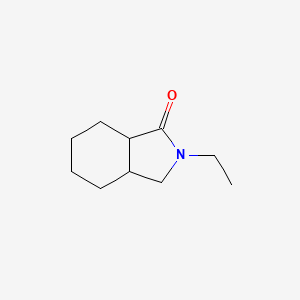
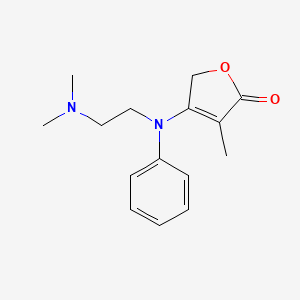


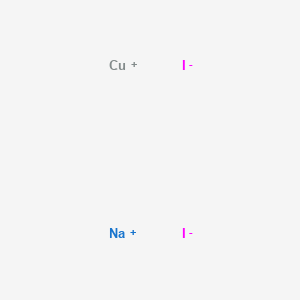
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
